molecular formula C27H29ClN2O3 B11825550 (2S)-2-[[4-[3-(4-chloro-N-ethyl-3-methylanilino)phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid

(2S)-2-[[4-[3-(4-chloro-N-ethyl-3-methylanilino)phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid

Cat. No.: B11825550
M. Wt: 465.0 g/mol
InChI Key: PQAUNLYKFAOIFJ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(S)-({3’-[1®-(4-Chloro-3-methyl-phenyl)-ethylamino]-3,5-dimethyl-biphenyl-4-carbonyl}-amino)-propionic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(S)-({3’-[1®-(4-Chloro-3-methyl-phenyl)-ethylamino]-3,5-dimethyl-biphenyl-4-carbonyl}-amino)-propionic acid typically involves multi-step organic synthesis. The process begins with the preparation of the biphenyl core, followed by the introduction of the chloro and methyl substituents. The ethylamino group is then added through a series of reactions, including amination and protection/deprotection steps. The final step involves the coupling of the biphenyl derivative with propionic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, the use of advanced purification methods, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2(S)-({3’-[1®-(4-Chloro-3-methyl-phenyl)-ethylamino]-3,5-dimethyl-biphenyl-4-carbonyl}-amino)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of existing groups with new functional groups.

Scientific Research Applications

2(S)-({3’-[1®-(4-Chloro-3-methyl-phenyl)-ethylamino]-3,5-dimethyl-biphenyl-4-carbonyl}-amino)-propionic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving inflammation or cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2(S)-({3’-[1®-(4-Chloro-3-methyl-phenyl)-ethylamino]-3,5-dimethyl-biphenyl-4-carbonyl}-amino)-propionic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **2(S)-({3’-[1®-(4-Chloro-3-methyl-phenyl)-ethylamino]-3,5-dimethyl-biphenyl-4-carbonyl}-amino)-butyric acid
  • **2(S)-({3’-[1®-(4-Chloro-3-methyl-phenyl)-ethylamino]-3,5-dimethyl-biphenyl-4-carbonyl}-amino)-acetic acid

Uniqueness

The uniqueness of 2(S)-({3’-[1®-(4-Chloro-3-methyl-phenyl)-ethylamino]-3,5-dimethyl-biphenyl-4-carbonyl}-amino)-propionic acid lies in its specific structural features, such as the presence of multiple chiral centers and functional groups. These characteristics contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C27H29ClN2O3

Molecular Weight

465.0 g/mol

IUPAC Name

(2S)-2-[[4-[3-(4-chloro-N-ethyl-3-methylanilino)phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid

InChI

InChI=1S/C27H29ClN2O3/c1-6-30(23-10-11-24(28)16(2)14-23)22-9-7-8-20(15-22)21-12-17(3)25(18(4)13-21)26(31)29-19(5)27(32)33/h7-15,19H,6H2,1-5H3,(H,29,31)(H,32,33)/t19-/m0/s1

InChI Key

PQAUNLYKFAOIFJ-IBGZPJMESA-N

Isomeric SMILES

CCN(C1=CC(=C(C=C1)Cl)C)C2=CC=CC(=C2)C3=CC(=C(C(=C3)C)C(=O)N[C@@H](C)C(=O)O)C

Canonical SMILES

CCN(C1=CC(=C(C=C1)Cl)C)C2=CC=CC(=C2)C3=CC(=C(C(=C3)C)C(=O)NC(C)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.